molecular formula C11H14FNO2 B181240 Tert-butyl 4-fluorophenylcarbamate CAS No. 60144-53-8

Tert-butyl 4-fluorophenylcarbamate

Cat. No.: B181240
CAS No.: 60144-53-8
M. Wt: 211.23 g/mol
InChI Key: OJVWNENFSPSLRB-UHFFFAOYSA-N
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Description

Tert-butyl 4-fluorophenylcarbamate is a chemical compound with the molecular formula C11H14FNO2. It is commonly used in organic synthesis and as a protecting group for amines. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in various chemical reactions .

Safety and Hazards

The compound is classified under GHS07 for safety. It may cause skin irritation (H315), serious eye damage (H318), and may be harmful if inhaled (H335) . Precautionary measures include avoiding release to the environment and using personal protective equipment .

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-fluorophenylcarbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways, potentially leading to altered cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific enzymes, inhibiting their activity and thereby affecting the overall metabolic pathways in which these enzymes are involved . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . At high doses, toxic or adverse effects may occur, including disruptions in metabolic pathways and cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it can affect the activity of enzymes involved in the breakdown and synthesis of various biomolecules . These interactions can lead to changes in metabolic flux and metabolite levels, ultimately influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can affect its biochemical activity and overall function .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 4-fluorophenylcarbamate can be synthesized through a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate . Another method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amine group, followed by reaction with 4-fluoroaniline .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-fluorophenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, catalytic hydrogenation for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection with TFA results in the formation of the free amine, while substitution reactions yield various substituted phenylcarbamates .

Mechanism of Action

The mechanism of action of tert-butyl 4-fluorophenylcarbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This linkage can be cleaved under acidic conditions, releasing the free amine. The compound’s stability and ease of removal make it an effective protecting group in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-fluorophenylcarbamate is unique due to its combination of stability, reactivity, and ease of removal under mild conditions. The presence of the fluorine atom enhances its reactivity in substitution reactions, making it a versatile tool in organic synthesis .

Properties

IUPAC Name

tert-butyl N-(4-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVWNENFSPSLRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406847
Record name tert-butyl 4-fluorophenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60144-53-8
Record name Carbamic acid, N-(4-fluorophenyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60144-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-butyl 4-fluorophenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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